molecular formula C8H6ClF2NO2 B8803803 Ethyl 4-chloro-3,5-difluoropicolinate

Ethyl 4-chloro-3,5-difluoropicolinate

Cat. No.: B8803803
M. Wt: 221.59 g/mol
InChI Key: UIGNMSWJPCADOP-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3,5-difluoropicolinate is a halogenated pyridine derivative characterized by a picolinic acid backbone modified with chlorine (Cl) at the 4-position, fluorine (F) at the 3- and 5-positions, and an ethyl ester group. This compound is of significant interest in agrochemical and pharmaceutical research due to the combined electronic effects of its substituents, which enhance reactivity and stability. Halogenated picolinates are commonly employed as intermediates in synthesizing herbicides, fungicides, and bioactive molecules .

Properties

Molecular Formula

C8H6ClF2NO2

Molecular Weight

221.59 g/mol

IUPAC Name

ethyl 4-chloro-3,5-difluoropyridine-2-carboxylate

InChI

InChI=1S/C8H6ClF2NO2/c1-2-14-8(13)7-6(11)5(9)4(10)3-12-7/h3H,2H2,1H3

InChI Key

UIGNMSWJPCADOP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(C(=C1F)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects: Halogens vs. Alkyl Groups

The compound’s structural uniqueness lies in its trifunctional halogenation (Cl, F) and ethyl ester. Comparisons with analogs highlight key differences:

Compound Name Substituents Core Structure Key Applications
Ethyl 4-chloro-3,5-difluoropicolinate 4-Cl, 3,5-F, ethyl ester Pyridine Agrochemical intermediates
4-Chloro-3,5-dimethylphenol 4-Cl, 3,5-CH₃ Phenol Disinfectant, lab chemical
Ethylphosphonous dichloride Ethyl, PCl₂ Phosphorus Chemical synthesis
2-Methylpropyl ester (Example 5, EP 4374877) 2-methylpropyl ester, complex substituents Pyrrolo-pyridazine Pharmaceutical intermediates

Key Findings:

  • Halogenation vs. Alkylation: this compound’s electron-withdrawing Cl and F substituents increase electrophilicity compared to 4-chloro-3,5-dimethylphenol’s methyl groups, which are electron-donating. This enhances reactivity in nucleophilic substitution reactions .
  • Ester Group Influence : The ethyl ester balances lipophilicity and metabolic stability. In contrast, the 2-methylpropyl ester in EP 4374877 (e.g., Reference Example 5) offers greater lipophilicity, favoring blood-brain barrier penetration in pharmaceuticals .

Research and Application Insights

Pharmacological Potential

This compound’s fluorine atoms may enhance binding affinity in drug design by mimicking bioisosteres like hydroxyl groups .

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